molecular formula C10H15NOS B8448029 {1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutyl}methanol

{1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutyl}methanol

Cat. No. B8448029
M. Wt: 197.30 g/mol
InChI Key: YGTINRDOVXTFEW-UHFFFAOYSA-N
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Patent
US07282512B2

Procedure details

The title compound was prepared using the same experimental procedure as in examples 18f and 18g from 2-{1-[(benzyloxy)methyl]cyclobutyl}ethanethioamide and 1-bromo-4,4,4-trifluoro-2-butanone. 1H NMR (300 MHz, CDCl3) δ 7.25 (s, 1H), 3.35 (s, 2H), 2.82 (br s, 2H), 2.02-1.91 (m, 6H).
[Compound]
Name
18g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{1-[(benzyloxy)methyl]cyclobutyl}ethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1([CH2:14][C:15](=[S:17])[NH2:16])[CH2:13][CH2:12][CH2:11]1)C1C=CC=CC=1.Br[CH2:19][C:20](=O)[CH2:21]C(F)(F)F>>[CH3:21][C:20]1[N:16]=[C:15]([CH2:14][C:10]2([CH2:9][OH:8])[CH2:11][CH2:12][CH2:13]2)[S:17][CH:19]=1

Inputs

Step One
Name
18g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-{1-[(benzyloxy)methyl]cyclobutyl}ethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(CCC1)CC(N)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)CC1(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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